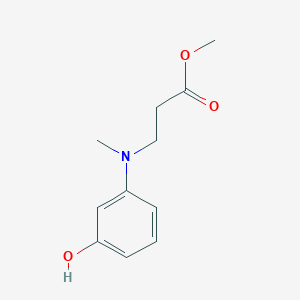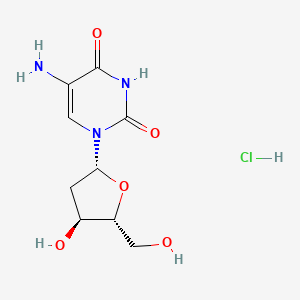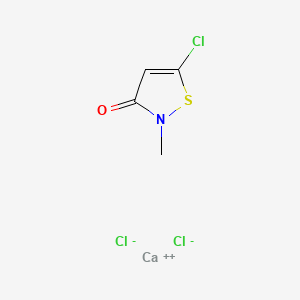
Ethyl Cyanoacetate-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Cyanoacetate-d2 is a deuterated derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile group. This compound is often used in organic synthesis due to its versatile reactivity and the presence of multiple functional groups. The deuterium atoms in this compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as they provide distinct signals that can help elucidate molecular structures and reaction mechanisms.
Preparation Methods
Ethyl Cyanoacetate-d2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: This method involves the esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.
Phase Transfer Catalysis: This method involves the reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Oxidation of 3-Ethoxypropionitrile: This method involves the oxidation of 3-ethoxypropionitrile with oxygen under pressure in the presence of cobalt(II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.
Chemical Reactions Analysis
Ethyl Cyanoacetate-d2 undergoes various types of chemical reactions due to its multiple reactive centers:
Condensation Reactions: The compound can participate in condensation reactions such as the Knoevenagel condensation and the Michael addition.
Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various heterocyclic compounds.
Oxidation and Reduction: The nitrile group can be reduced to form β-amino acids, such as β-alanine.
Scientific Research Applications
Ethyl Cyanoacetate-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl Cyanoacetate-d2 involves its reactivity at the nitrile and ester groups. The compound can undergo nucleophilic attack at the carbon of the nitrile group, leading to the formation of various heterocyclic compounds. The ester group can participate in condensation reactions, such as the Knoevenagel condensation, to form complex organic molecules . The deuterium atoms in this compound provide distinct NMR signals, allowing researchers to study the reaction pathways and intermediates in detail .
Comparison with Similar Compounds
Ethyl Cyanoacetate-d2 can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: The non-deuterated form of the compound, which has similar reactivity but lacks the distinct NMR signals provided by deuterium atoms.
Methyl Cyanoacetate: A similar compound with a methyl ester group instead of an ethyl ester group.
Diethyl Malonate: A compound with two ester groups and a similar reactivity profile.
This compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy studies. This feature allows researchers to gain deeper insights into reaction mechanisms and molecular structures .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl 2-cyano-2,2-dideuterioacetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3D2 |
InChI Key |
ZIUSEGSNTOUIPT-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C#N)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)







